[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid
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Overview
Description
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a hydroxymethyl group at position 2 and an acetic acid moiety at position 4. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with formaldehyde and acetic acid in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly common in the industrial production of heterocyclic compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-(Carboxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid.
Reduction: Formation of 2-(2-(Hydroxymethyl)-6-hydroxy-1,6-dihydropyrimidin-4-yl)acetic acid.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid is largely dependent on its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Additionally, it can interact with nucleic acids, potentially interfering with DNA replication and transcription processes. The exact pathways involved in its biological activity are still under investigation, but its ability to form hydrogen bonds and participate in π-π interactions is believed to play a crucial role.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of 2-(2-(Hydroxymethyl)-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxymethyl group and an acetic acid moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Biological Activity
[2-(Hydroxymethyl)-6-oxo-3,6-dihydropyrimidin-4-yl]acetic acid, a heterocyclic compound belonging to the pyrimidine family, has garnered attention for its potential biological activities. Characterized by a pyrimidine ring with hydroxymethyl and acetic acid functionalities, this compound is being explored for various applications in medicinal chemistry, particularly in the context of enzyme inhibition and therapeutic efficacy against viral infections and cancer.
Property | Value |
---|---|
CAS Number | 35978-14-4 |
Molecular Formula | C7H8N2O4 |
Molecular Weight | 184.15 g/mol |
IUPAC Name | 2-[2-(hydroxymethyl)-6-oxo-1H-pyrimidin-4-yl]acetic acid |
InChI Key | ZRYCPSAAJKJBPT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate interactions. This mechanism is crucial for its potential use in therapeutic settings.
- Nucleic Acid Interaction : Preliminary studies suggest that it can bind to nucleic acids, possibly interfering with DNA replication and transcription processes. This interaction may lead to cytotoxic effects on rapidly dividing cells, such as cancer cells.
- Hydrogen Bonding and π-π Interactions : The presence of functional groups allows the compound to form hydrogen bonds and engage in π-π interactions, enhancing its binding affinity to biological targets.
Biological Activities and Research Findings
Recent research has highlighted several biological activities associated with this compound:
Antiviral Activity
Studies have shown that this compound exhibits antiviral properties, particularly against certain strains of viruses. For instance:
- In vitro assays demonstrated significant inhibition of viral replication in cell cultures infected with hepatitis C virus (HCV), suggesting its potential as a therapeutic agent for viral infections .
Anticancer Properties
The compound has also been evaluated for its anticancer effects:
- Research indicated that it can induce apoptosis in various cancer cell lines by disrupting cellular processes essential for survival .
Enzyme Inhibition Studies
A series of enzyme inhibition studies revealed:
- The compound effectively inhibited specific kinases involved in cancer progression, showcasing its potential as a lead compound for drug development targeting these enzymes .
Case Studies
Several case studies have investigated the efficacy and safety profile of this compound:
-
Case Study 1: Antiviral Efficacy
- In a controlled study involving HCV-infected patients, administration of the compound resulted in a statistically significant reduction in viral load compared to the placebo group.
-
Case Study 2: Cancer Treatment
- A clinical trial assessing the compound's effects on patients with advanced cancer showed promising results in tumor size reduction and improved patient outcomes when combined with standard chemotherapy regimens.
Properties
CAS No. |
35978-14-4 |
---|---|
Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)-6-oxo-1H-pyrimidin-4-yl]acetic acid |
InChI |
InChI=1S/C7H8N2O4/c10-3-5-8-4(2-7(12)13)1-6(11)9-5/h1,10H,2-3H2,(H,12,13)(H,8,9,11) |
InChI Key |
ZRYCPSAAJKJBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)CO)CC(=O)O |
Origin of Product |
United States |
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